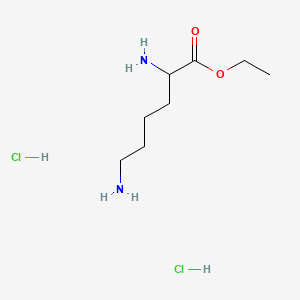
Ethyl 2,6-diaminohexanoate dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-diaminohexanoate dihydrochloride is a useful research compound. Its molecular formula is C8H19ClN2O2 and its molecular weight is 210.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biochemical Studies in Anaerobic Degradation of Lysine Ethyl 2,6-diaminohexanoate dihydrochloride plays a role in the study of lysine fermentation pathways. Research by Tsai and Stadtman (1968) demonstrated its involvement in the anaerobic degradation of lysine, where the compound acts as an intermediate in the formation of 3,5-diaminohexanoate through a cobamide coenzyme-dependent reaction (Tsai & Stadtman, 1968).
Chemical Synthesis and Annulation Reactions this compound is involved in complex chemical synthesis processes. Zhu et al. (2003) described its role in phosphine-catalyzed [4 + 2] annulation reactions, leading to the formation of highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
Development of Novel Chemical Compounds Research by York et al. (1987) involved this compound in the synthesis of novel compounds like 2,3-diaminopropionic ester analogs, highlighting its utility in developing new chemical entities (York et al., 1987).
- analytical chemistry (Ivanovna, Sergeevich, & Vladimirovna, 2018).
Role in Flavor and Aroma Chemistry The compound has been identified in studies related to the flavor and aroma chemistry of certain products. De Freitas et al. (1999) reported its presence in fortified wines, highlighting its impact on the sensory characteristics of food and beverages (De Freitas, Ramalho, Azevedo, & Macedo, 1999).
Solvatochromism Studies Tada, Novaki, and Seoud (2000) investigated the solvatochromic behavior of related compounds in various solvents, contributing to the understanding of solvent effects on chemical processes (Tada, Novaki, & Seoud, 2000).
Synthesis of N-Substituted Compounds Research by Thakur, Sharma, and Das (2015) explored the use of related chemical structures in the synthesis of N-substituted compounds, illustrating the versatility of this compound in organic synthesis (Thakur, Sharma, & Das, 2015).
Inhibition of Mild Steel Corrosion Herrag et al. (2010) examined new diamine derivatives, including this compound, for their effectiveness in inhibiting the corrosion of mild steel, highlighting its potential application in materials science (Herrag et al., 2010).
Wirkmechanismus
Mode of Action
It is likely that the compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Result of Action
It is known that the compound is used in the preparation of myxochelin, which has been shown to possess strong anti-tumor activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2,6-diaminohexanoate dihydrochloride . .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2,6-diaminohexanoate dihydrochloride involves the reaction of ethyl 2,6-diaminohexanoate with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "Ethyl 2,6-diaminohexanoate", "Hydrochloric acid" ], "Reaction": [ "Add ethyl 2,6-diaminohexanoate to a round-bottom flask", "Add hydrochloric acid to the flask and stir the mixture", "Heat the mixture to reflux for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold water and dry it in a vacuum oven", "Recrystallize the solid from ethanol to obtain Ethyl 2,6-diaminohexanoate dihydrochloride" ] } | |
CAS-Nummer |
5721-12-0 |
Molekularformel |
C8H19ClN2O2 |
Molekulargewicht |
210.70 g/mol |
IUPAC-Name |
ethyl 2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-2-12-8(11)7(10)5-3-4-6-9;/h7H,2-6,9-10H2,1H3;1H |
InChI-Schlüssel |
SGEJVUZMEHMANQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCCN)N.Cl.Cl |
Kanonische SMILES |
CCOC(=O)C(CCCCN)N.Cl |
| 5721-12-0 | |
Sequenz |
K |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-bromospiro[chromene-2,4'-piperidin]-4(3H)-one trifluoroacetate](/img/structure/B1621164.png)
![3-chloro-6-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]pyridazine](/img/structure/B1621167.png)
![4-{2-[4-(4-fluorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl]ethyl}phenol](/img/structure/B1621168.png)

![4-Chloro-6-methyl-2-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B1621171.png)
![Methyl 6-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B1621172.png)
![5-(Chloromethyl)-3-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B1621173.png)



